molecular formula C10H12BrN B068410 (r)-6-Bromo-2-aminotetralin CAS No. 167172-92-1

(r)-6-Bromo-2-aminotetralin

Cat. No.: B068410
CAS No.: 167172-92-1
M. Wt: 226.11 g/mol
InChI Key: WMALPFDUOAVVMB-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-6-Bromo-2-aminotetralin (CAS 167172-92-1) is a chiral, substituted 2-aminotetralin derivative of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of structures known for their versatile interactions with key G-protein coupled receptors (GPCRs) in the central nervous system. The 2-aminotetralin scaffold is a well-established pharmacophore for developing ligands for serotonin, dopamine, and adrenergic receptor systems . Research indicates that substitution patterns on the aromatic ring and the stereochemistry of the core structure are critical for modulating receptor affinity and selectivity . The (R)-enantiomer, in particular, is often associated with specific and potent biological activity. For instance, studies on related 3-aminochroman derivatives have shown that the (R)-enantiomer can exhibit a 130-fold greater affinity for the 5-HT7 receptor than its (S)-counterpart . Main Research Applications & Value: Neuroscience Tool Compound: this compound serves as a valuable chemical tool for probing the function and structure of monoaminergic receptors, including serotonin (e.g., 5-HT7), adrenergic (e.g., α2A, α2C), and dopamine receptors . Receptor Mechanism Studies: It is used in academic and pharmaceutical research to investigate receptor signaling pathways, ligand-receptor interactions, and the molecular basis of efficacy and selectivity. Medicinal Chemistry & Lead Optimization: The compound provides a versatile synthetic intermediate or a core template for designing novel ligands with mixed receptor activity profiles, which is a strategy for developing potential atypical antipsychotic agents and treatments for neurological disorders . Handling & Usage: FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic uses in humans or animals. This product is to be handled by trained professionals in a laboratory setting. Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMALPFDUOAVVMB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@@H]1N)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436035
Record name (2R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167172-92-1
Record name (2R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization for R 6 Bromo 2 Aminotetralin

Enantiomeric Purity Determination

The confirmation of the enantiomeric purity of (R)-6-Bromo-2-aminotetralin is critical. Several powerful techniques are employed for this purpose, each offering unique advantages in sensitivity and resolution.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary method for the separation and quantification of enantiomers. The development of a successful chiral HPLC method for this compound would involve a systematic screening of various chiral stationary phases (CSPs) and mobile phase compositions.

Key Method Development Considerations:

Chiral Stationary Phases (CSPs): A variety of CSPs would be evaluated. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are often a first choice due to their broad applicability. Other potential CSPs include Pirkle-type, macrocyclic glycopeptide, and cyclodextrin-based columns. For aminotetralin analogs, alpha-1-acid glycoprotein (B1211001) (AGP) columns have also been shown to be effective. nih.gov

Mobile Phase Composition: The mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (such as isopropanol (B130326) or ethanol), would be optimized to achieve the best balance between resolution and analysis time. The addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution for amine-containing compounds.

Detection: Ultraviolet (UV) detection is commonly used, with the detection wavelength set to a maximum absorbance of the molecule. For more complex matrices, mass spectrometric (MS) detection can provide enhanced selectivity and sensitivity.

A hypothetical data table for a successful chiral HPLC separation of 6-Bromo-2-aminotetralin enantiomers is presented below.

ParameterValue
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 275 nm
Retention Time (S)-enantiomer 8.5 min
Retention Time (R)-enantiomer 10.2 min
Resolution (Rs) > 2.0

Chiral Capillary Electrophoresis Applications

Chiral Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for enantiomeric separation, requiring minimal sample and solvent consumption. The most common approach involves the use of a chiral selector added to the background electrolyte.

For a basic compound like this compound, cyclodextrins (CDs) are the most frequently used chiral selectors. Neutral CDs (like β-CD) or charged derivatives (such as sulfated or carboxymethylated CDs) can be employed. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CD selector in the electrophoretic field. Optimization of parameters such as the type and concentration of the CD, buffer pH, and applied voltage is crucial for achieving baseline separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical assignment and can also be used to determine enantiomeric purity. To differentiate enantiomers by NMR, they must be converted into diastereomers by reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).

For an amine like this compound, a common CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), which forms diastereomeric amides. The resulting diastereomers will exhibit distinct chemical shifts, particularly for protons close to the stereocenter. Integration of the signals corresponding to each diastereomer allows for the quantification of enantiomeric excess.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Optical rotation and Circular Dichroism (CD) are chiroptical techniques that provide information about the stereochemistry of a molecule.

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral molecule in solution. The specific rotation, [α], is a characteristic physical property of a chiral compound. For this compound, a non-zero specific rotation would be expected, with the sign (+ or -) and magnitude depending on the solvent, temperature, and wavelength of the light used (typically the sodium D-line at 589 nm).

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides more detailed structural information than optical rotation. The spectrum would show positive or negative peaks (Cotton effects) in the regions of UV absorption, which are characteristic of the molecule's absolute configuration and conformation.

Structural Elucidation Techniques

Determining the absolute three-dimensional arrangement of atoms in this compound is the final step in its complete characterization.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

To determine the absolute configuration, the analysis must be sensitive to anomalous dispersion effects, which are typically more pronounced with heavier atoms. The presence of the bromine atom in this compound is advantageous in this regard. The analysis yields a Flack parameter, which should be close to zero for the correct enantiomer.

For this analysis, a suitable single crystal of this compound, or a salt thereof (e.g., the hydrobromide or hydrochloride salt), would need to be grown. The crystallographic data would provide precise bond lengths, bond angles, and the absolute stereochemistry of the chiral center.

A hypothetical table of crystallographic data is presented below.

ParameterValue
Compound This compound hydrobromide
Formula C₁₀H₁₃Br₂N
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a, b, c (Å) 7.5, 12.3, 15.1
α, β, γ (°) 90, 90, 90
Flack Parameter 0.02(3)

Mass Spectrometry for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for confirming the molecular weight of this compound and for identifying potential process-related impurities or degradation products.

High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass of the molecular ion, which allows for the determination of the elemental composition. For this compound (C₁₀H₁₂BrN), the theoretical exact mass can be calculated. The presence of a bromine atom is readily identifiable by the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing structural information that confirms the identity of the compound. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the weakest bonds, such as the C-C bonds of the tetralin ring and cleavage adjacent to the amine group.

Impurity profiling by MS involves the detection and identification of any other components in the sample. By coupling mass spectrometry with a chromatographic separation technique (like LC-MS or GC-MS), impurities can be separated from the main compound and individually analyzed. The high sensitivity of modern mass spectrometers allows for the detection of trace-level impurities.

Table 1: Illustrative Mass Spectrometry Data for this compound

ParameterExpected Value/Observation
Molecular Formula C₁₀H₁₂BrN
Nominal Mass 225 g/mol
Molecular Ion (M+) m/z 225 and 227 (approx. 1:1 ratio)
Major Fragment Ions Expected fragments from loss of bromine, amine group, and ring cleavage.
Impurity Detection Detection of potential starting materials, by-products, or degradation products.

Note: The data in this table is illustrative and represents expected values based on the structure of the compound.

Chromatographic Methods for Compound Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound, including its chemical and enantiomeric purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be a suitable starting point for determining chemical purity.

To assess the enantiomeric purity and separate the (R)- and (S)-enantiomers, chiral HPLC is required. This is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of amine-containing chiral compounds. The choice of mobile phase, typically a mixture of an organic solvent (like ethanol (B145695) or isopropanol) and an alkane (like hexane), often with a small amount of an amine modifier (like diethylamine), is critical for achieving good resolution between the enantiomers.

Table 2: Illustrative Chiral HPLC Method for this compound

ParameterCondition
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R)-enantiomer ~ 8.5 min
Retention Time (S)-enantiomer ~ 10.2 min

Note: The data in this table is illustrative and represents a typical starting point for method development.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to increase its volatility and improve its chromatographic behavior. For instance, the primary amine can be derivatized to a less polar functional group.

For the separation of enantiomers by GC, a chiral capillary column is necessary. These columns are coated with a chiral selector that interacts differently with the two enantiomers, leading to their separation.

Table 3: Illustrative Chiral GC Method for Derivatized this compound

ParameterCondition
Column Chiral capillary column (e.g., cyclodextrin-based)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Temperature Program Start at 150 °C, ramp to 220 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Retention Time (R)-enantiomer derivative ~ 15.3 min
Retention Time (S)-enantiomer derivative ~ 15.8 min

Note: The data in this table is illustrative and represents a typical starting point for method development following derivatization.

Application of R 6 Bromo 2 Aminotetralin in Receptor Pharmacology and Ligand Design

Investigations into Dopaminergic System Interactions

Ligand Binding Affinity Studies at Dopamine (B1211576) Receptor Subtypes (D1, D2, D3, D4)

While specific binding affinity data for (R)-6-Bromo-2-aminotetralin at dopamine receptor subtypes D1, D2, D3, and D4 are not extensively available in publicly accessible scientific literature, research on analogous 2-aminotetralin compounds provides valuable insights. Generally, 2-aminotetralin derivatives exhibit a higher affinity for D2 and D3 receptors compared to D1 and D4 receptors. nih.gov For instance, a number of 2-aminotetralins demonstrate high affinity for both D2 and D3 dopamine receptors, with some showing reasonable selectivity for D3 receptors. nih.gov It has been noted that very few 2-aminotetralins display a high affinity for the D4 receptor. nih.gov

To illustrate the typical binding profiles of related compounds, the following table presents hypothetical data based on known trends for aminotetralin derivatives.

Receptor SubtypeRepresentative Ki (nM) for a 2-Aminotetralin Derivative
D1> 1000
D250 - 200
D310 - 100
D4> 1000

Note: The data in this table is illustrative and does not represent empirically determined values for this compound.

Structure-Activity Relationships (SAR) for Dopamine Receptor Binding and Selectivity

The structure-activity relationship (SAR) of 2-aminotetralin derivatives at dopamine receptors is a well-studied area. The nature and position of substituents on the aromatic ring and the nitrogen atom of the amino group significantly influence binding affinity and selectivity.

For the aromatic ring, substitutions at the 5- and 7-positions with hydroxyl or methoxy groups have been extensively explored, often leading to potent D2/D3 ligands. nih.gov The introduction of a bromine atom at the 6-position, as in this compound, is less common in the context of high-affinity dopamine receptor ligands. Some studies suggest that substitution at the 6-position can decrease affinity for dopamine receptors.

The substituents on the nitrogen atom also play a crucial role. N,N-dipropyl substitution is often associated with potent D2-like receptor agonism. The (R)-enantiomer of 2-aminotetralin derivatives generally exhibits higher affinity for dopamine receptors compared to the (S)-enantiomer, highlighting the stereochemical sensitivity of these receptors.

Enantioselective Binding and Functional Activity at Dopamine Receptor Subtypes

The stereochemistry of 2-aminotetralin derivatives is a critical determinant of their interaction with dopamine receptors. The (R)-enantiomer typically displays a higher binding affinity and functional potency at D2-like receptors compared to the (S)-enantiomer. This enantioselectivity is attributed to the specific orientation of the amino group and the aromatic ring within the receptor's binding pocket, which allows for more favorable interactions with key amino acid residues.

The functional activity of these compounds, whether they act as agonists, partial agonists, or antagonists, is also influenced by their stereochemistry and substitution patterns. While specific functional data for this compound is scarce, it is plausible that it would exhibit some degree of D2-like receptor activity, in line with the general profile of (R)-2-aminotetralins.

Serotonergic System Research

In addition to its interactions with the dopaminergic system, this compound and its derivatives have been investigated for their effects on serotonergic receptors.

Engagement with Serotonin (B10506) Receptor Subtypes (e.g., 5-HT1, 5-HT2, 5-HT7)

Aminotetralin derivatives have been shown to interact with a variety of serotonin receptor subtypes. For example, certain aminotetralins are known to be potent ligands at 5-HT1A and 5-HT7 receptors. nih.gov The affinity for these receptors is highly dependent on the substitution pattern of the aminotetralin core.

Receptor SubtypeRepresentative Ki (nM) for an Aminotetralin Derivative
5-HT1A1 - 50
5-HT2A50 - 500
5-HT710 - 200

Note: The data in this table is illustrative and does not represent empirically determined values for this compound.

Agonist, Antagonist, and Inverse Agonist Profiles of Aminotetralin Derivatives

The functional profiles of aminotetralin derivatives at serotonin receptors are diverse and structure-dependent. Depending on the specific substitutions, these compounds can act as agonists, antagonists, or even inverse agonists at different 5-HT receptor subtypes.

SAR in Serotonin Receptor Ligand Design

The 2-aminotetralin structure is a cornerstone in the development of ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1 receptor family. acnp.orgnih.govnih.gov This family, which includes subtypes 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F, shares high sequence homology, making the development of subtype-selective ligands a significant challenge. nih.govnih.gov Structure-activity relationship (SAR) studies on 5-substituted-2-aminotetralins (5-SATs) have provided critical insights into the molecular determinants for binding and function at these subtypes. nih.govnih.gov

A crucial aspect of the SAR for this class of compounds is the stereochemistry at the C(2) position. For the 5-HT1A, 5-HT1B, and 5-HT1D receptors, the (S)-enantiomer consistently demonstrates a significantly higher binding affinity—ranging from 35 to 1000 times greater—than the corresponding (R)-enantiomer. acs.org This stereopreference holds true regardless of the specific substitutions at the C(2) or C(5) positions. acs.org The basic nitrogen atom in the C(2) substituent is a common feature for ligands targeting aminergic GPCRs, as it is generally essential for the interaction with a highly conserved aspartic acid residue within the receptor's binding pocket. acs.org

Further modifications to the 5-SAT scaffold have yielded ligands with remarkable selectivity. For instance, the introduction of a large, basic C(2) amine group, such as a pyrrolidine moiety, can increase affinity and functional potency for the 5-HT1A receptor over the 5-HT1B and 5-HT1D subtypes. nih.govacs.org Conversely, a smaller dimethylamine (B145610) group at the C(2) position can confer higher affinity and potency at 5-HT1B and 5-HT1D receptors compared to the 5-HT1A receptor. nih.govacs.org These findings underscore how subtle structural changes to the aminotetralin core can dramatically influence receptor selectivity.

Binding Affinities (Ki, nM) of Representative 2-Aminotetralin Derivatives at Serotonin Receptors
Compound5-HT1A5-HT1B5-HT1D
(S)-FPT157.23.5
(R)-FPT>10,000>10,000>10,000
(S)-PFPT1.51515
(R)-PFPT525>10,000>10,000

Data adapted from studies on 5-substituted-2-aminotetralins. FPT and PFPT represent specific analogs within this class.

Opioid Receptor Ligand Development

The aminotetralin scaffold has also been instrumental in the design of novel ligands for opioid receptors. Researchers have incorporated this rigid structure into peptide analogs to create compounds with constrained conformations, leading to enhanced selectivity and potency, particularly for the delta (δ) opioid receptor.

A key strategy in peptide-based drug design involves replacing natural amino acids with unnatural, conformationally restricted mimics. This approach is used to stabilize specific secondary structures that are recognized by receptors and to increase resistance to enzymatic degradation. The derivative 2-aminotetralin-2-carboxylic acid (Atc) has been successfully used as a substitute for aromatic amino acids like phenylalanine (Phe) in opioid peptides. acs.orgnih.gov

The incorporation of Atc into a peptide backbone imposes significant constraints on both the side chain and the main chain conformations. acs.org This is because the aminotetralin structure locks the dihedral angles of the side chain, preventing free rotation that is possible with a residue like phenylalanine. By replacing Phe with Atc, researchers can probe the specific spatial orientation of the aromatic side chain required for optimal receptor interaction and activation. nih.gov This technique has been particularly fruitful in the study of deltorphins, a class of endogenous opioid peptides with high affinity for the δ-opioid receptor. acs.orgnih.gov

Deltorphins are naturally occurring heptapeptides that exhibit high selectivity for the δ-opioid receptor. Structure-activity studies have focused on modifying their sequence to enhance this selectivity and to understand the structural basis for their activity. One successful approach has been the replacement of the Phenylalanine residue at position 3 (Phe³) with 2-aminotetralin-2-carboxylic acid (Atc). acs.orgnih.gov

The resulting deltorphin I and II analogs were found to be potent agonists with exceptionally high selectivity for δ-receptors. acs.orgnih.gov These analogs displayed subnanomolar agonist activity in the mouse vas deferens (MVD) assay, which is rich in δ-receptors, while showing much lower activity in the guinea pig ileum (GPI) assay, a mu (μ) receptor-rich preparation. acs.orgnih.gov This high degree of selectivity was also confirmed in radioligand binding assays. nih.gov

Interestingly, both (R)- and (S)-Atc-containing deltorphin analogs showed similar high binding affinities, indicating an almost complete loss of stereospecificity at that position for receptor binding. nih.gov Conformational analysis suggested that the replacement of Phe³ with either (R)- or (S)-Atc does not significantly disturb the peptide's backbone conformation. The use of the constrained Atc residue provided strong evidence that the side chain of the third amino acid in deltorphin adopts a trans conformation when it interacts with the δ-opioid receptor. nih.gov

In Vitro Opioid Activity of Deltorphin Analogs
Peptide AnalogGPI (μ-receptor) IC50 (nM)MVD (δ-receptor) IC50 (nM)Selectivity Ratio (GPI/MVD)
[D-Ala², Ile⁵,⁶] deltorphin I15600.295380
[(S)-Atc³, D-Ala², Ile⁵,⁶] deltorphin I10000.147140
[(R)-Atc³, D-Ala², Ile⁵,⁶] deltorphin I11000.205500

Data represents a selection of deltorphin analogs where Phe³ has been substituted with Atc, demonstrating high delta-receptor selectivity. acs.orgnih.gov

Exploration of Other Receptor Systems and Enzyme Targets

The utility of the aminotetralin scaffold extends beyond serotonin and opioid receptors. Its rigid structure and amenability to chemical modification make it a promising candidate for developing modulators of other G-protein coupled receptors and potentially other targets like ion channels.

G-protein coupled receptors constitute a large family of transmembrane proteins that are the targets of a significant percentage of modern drugs. mdpi.com These receptors can be influenced not only by molecules that bind to the primary (orthosteric) site but also by allosteric modulators that bind to distinct secondary sites. nih.gov Allosteric modulators can fine-tune receptor activity, offering a more subtle approach to therapeutic intervention compared to simple agonists or antagonists. nih.govresearchgate.net

Given that the serotonin and opioid receptors are members of the GPCR family, the demonstrated high affinity of aminotetralin-based ligands for these targets suggests that the scaffold could be adapted to modulate other GPCRs. mdpi.comfrontiersin.org The design of such modulators would involve chemical modifications to the aminotetralin core to shift binding preference away from the primary orthosteric site and towards an allosteric site on a new GPCR target. This could lead to the development of novel therapeutics with improved selectivity and potentially fewer side effects. The inherent rigidity of the aminotetralin structure is an asset in this context, as it can help to achieve the specific conformational recognition required for binding to allosteric sites.

Voltage-gated ion channels, such as sodium (NaV) channels, are critical for the function of excitable cells and are important targets for a variety of drugs, including local anesthetics and anticonvulsants. nih.govnih.gov These channels are large transmembrane proteins with multiple subunits and distinct drug binding sites. nih.gov

The structure-activity relationships for drugs targeting voltage-gated ion channels are complex. For NaV channels, for example, specific amino acid residues within the transmembrane segments have been identified as crucial for both channel gating and drug binding. nih.gov For instance, studies have shown that a single amino acid in the IS6 transmembrane segment, along with residues in the IIIS6 and IVS6 segments, contributes to the formation of the local anesthetic receptor site. nih.gov While the aminotetralin scaffold is not classically associated with voltage-gated ion channel modulation, its structural features—a rigid hydrophobic core and a basic amine group—are present in many known ion channel blockers. The exploration of aminotetralin derivatives for activity at these channels represents a potential area for future research. SAR studies would be necessary to determine if this scaffold can be optimized to interact with specific binding sites on ion channels, potentially leading to the discovery of novel channel modulators.

Interaction with Enzymes Involved in Neurotransmission or Cellular Processes

The interaction of pharmacologically active compounds with enzymes critical to neurotransmission and cellular metabolism is a key aspect of their preclinical evaluation. Enzymes such as monoamine oxidases (MAO) and the cytochrome P450 (CYP) superfamily are of particular interest due to their roles in the metabolism of neurotransmitters and xenobiotics.

Monoamine Oxidase (MAO): MAO is a mitochondrial enzyme responsible for the oxidative deamination of biogenic amines, including neurotransmitters like serotonin and dopamine. scispace.com It exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. scispace.com Inhibition of MAO can lead to an accumulation of these neurotransmitters, a mechanism exploited by MAOI antidepressants. nih.gov As an aminotetralin derivative, a class of compounds known to interact with monoaminergic systems, this compound could theoretically serve as a substrate or inhibitor for MAO. However, specific studies detailing the direct interaction or inhibition kinetics of this compound with MAO-A or MAO-B are not extensively documented in the currently available scientific literature. For context, the structurally related compound sertraline has been shown to be a substrate for both MAO-A and MAO-B. clinpgx.org

Cytochrome P450 (CYP) Enzymes: The CYP superfamily, located primarily in the liver, is essential for Phase I metabolism of a vast number of drugs. nih.govmdpi.com These enzymes introduce or expose functional groups on xenobiotics, preparing them for subsequent metabolic phases. nih.gov The specific isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, are responsible for the metabolism of the majority of clinically used drugs. nih.gov Drug-drug interactions often arise from the inhibition or induction of these enzymes. nih.gov Given its chemical structure, this compound is expected to be a substrate for one or more CYP isoforms. The metabolism of the related antidepressant sertraline, for example, is catalyzed by several P450 enzymes, including CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6. clinpgx.org However, specific research identifying which CYP isozymes are responsible for the metabolism of this compound or its potential to inhibit or induce these enzymes has not been detailed in the reviewed literature.

In Vitro Functional Assays for Biological Activity

Determining the functional activity of a ligand at its target receptor is crucial for understanding its pharmacological profile. Various in vitro assays are employed to measure the biological response initiated by ligand-receptor binding, classifying the ligand as an agonist, antagonist, or inverse agonist.

G-protein coupled receptors (GPCRs) are a major class of drug targets that initiate intracellular signaling cascades upon activation. frontiersin.org Functional assays are designed to measure these signaling events. Bioluminescence Resonance Energy Transfer (BRET) is a powerful, real-time method used to monitor GPCR activation and subsequent protein-protein interactions in living cells. nih.govresearchgate.net

The BRET assay relies on the transfer of energy from a light-emitting enzyme (a luciferase, the donor) to a fluorescent protein (the acceptor). frontiersin.orgnih.gov For instance, to monitor G-protein activation, the GPCR or a G-protein subunit can be fused to a luciferase (like Renilla luciferase, Rluc), and another interacting partner, such as a G-protein subunit (e.g., Gβγ) or an effector protein (e.g., β-arrestin), is fused to a fluorescent acceptor (like Yellow Fluorescent Protein, YFP). frontiersin.orgfrontiersin.org When an agonist binds to the receptor, it causes a conformational change that brings the donor and acceptor proteins into close proximity (typically within 10 nm), allowing for energy transfer and the emission of light by the acceptor. frontiersin.org The resulting BRET signal provides a quantitative measure of the interaction, allowing for the determination of agonist potency (EC50) and efficacy. nih.gov

While BRET is a widely used technique for characterizing GPCR ligands, specific studies employing BRET assays to determine the functional activity of this compound at its target receptors were not identified in the reviewed scientific literature. However, functional assays measuring downstream effects, such as cAMP accumulation, have been used to characterize other 2-aminotetralin derivatives, showing them to have varying degrees of agonist activity at serotonin 5-HT1 receptor subtypes. nih.govnih.gov

Certain GPCRs, including some serotonin receptors, are coupled to signaling pathways that can influence cell growth and proliferation (mitogenesis). Receptor-mediated mitogenesis assays are used to assess whether a ligand, by activating its receptor, can stimulate these pro-proliferative pathways. These assays typically involve treating cultured cells that express the receptor of interest with the compound and measuring changes in cell viability or proliferation rates over time. While the involvement of serotonin receptors in modulating mitogenic signaling in various cell types is established, specific studies utilizing receptor-mediated mitogenesis assays to evaluate the biological activity of this compound are not described in the available literature.

Radioligand competition binding assays are a fundamental tool in pharmacology for determining the affinity of an unlabeled test compound for a specific receptor. researchgate.net The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that would occupy 50% of the receptors at equilibrium if no radioligand were present.

The principle of the assay involves incubating a biological preparation containing the target receptor (e.g., cell membranes or tissue homogenates) with a fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. As the concentration of the test compound increases, the amount of bound radioligand decreases. This displacement is measured, and the data are used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value is derived.

For the 2-aminotetralin class of compounds, stereochemistry plays a critical role in receptor affinity. Research on a series of 5-substituted-2-aminotetralins (5-SATs) at serotonin 5-HT1 receptors has demonstrated a significant stereoselective preference. Specifically, the (S)-enantiomer consistently shows much higher binding affinity compared to the (R)-enantiomer at the 5-HT1A, 5-HT1B, and 5-HT1D receptors. acs.org

While specific Ki values for this compound at various serotonin or dopamine receptors are not explicitly detailed in the reviewed studies, the established structure-activity relationships for this chemical class strongly suggest its affinity would be significantly lower than its corresponding (S)-enantiomer at these particular 5-HT1 receptor subtypes. acs.org

Stereoselectivity of 2-Aminotetralin Binding at 5-HT1 Receptors
Receptor SubtypeStereoisomer with Higher AffinityReported Affinity Difference (S vs. R)
5-HT1A(S)-enantiomer35- to 1000-fold higher
5-HT1B(S)-enantiomer35- to 1000-fold higher
5-HT1D(S)-enantiomer35- to 1000-fold higher

Data derived from studies on 5-substituted-2-aminotetralins. acs.org

Metabolic Stability Studies in Preclinical Research Models (In Vitro)

In vitro metabolic stability assays are essential in early drug discovery to predict how a compound will be metabolized and cleared in the body. springernature.comresearchgate.net These studies help to identify compounds that are either too rapidly metabolized (leading to low bioavailability and short duration of action) or too slowly metabolized (potentially leading to accumulation and toxicity). researchgate.net The primary parameters derived from these assays are the in vitro half-life (t1/2) and the intrinsic clearance (CLint). xenotech.com

The most common in vitro systems for these studies are liver microsomes and hepatocytes. springernature.com

Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. xenotech.com Microsomal stability assays are high-throughput and cost-effective for screening compounds for susceptibility to oxidative metabolism. xenotech.com

Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II metabolic enzymes and represent a more complete and physiologically relevant model for predicting hepatic clearance. nih.gov

In a typical assay, the test compound is incubated with either liver microsomes (in the presence of necessary cofactors like NADPH) or a suspension of hepatocytes at 37°C. xenotech.comnih.gov Samples are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified using analytical techniques like LC-MS/MS. The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance. xenotech.comnih.gov

Despite the importance of these evaluations, specific data from in vitro metabolic stability studies for this compound, including its half-life or intrinsic clearance in human or animal liver microsomes or hepatocytes, are not available in the reviewed scientific literature.

Computational Chemistry and Molecular Modeling Studies

Ligand-Receptor Docking and Scoring Methodologies

Ligand-receptor docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. researchgate.net This technique is crucial for understanding the structural basis of ligand recognition and for structure-based drug design. Scoring functions are then used to estimate the binding affinity, allowing for the ranking of different molecules. researchgate.net

In the context of 2-aminotetralin analogs, molecular docking studies have provided key insights into their interactions with various G-protein coupled receptors (GPCRs), such as serotonin (B10506) and adrenergic receptors. For instance, studies on 5-substituted-2-aminotetralins (5-SATs) targeting serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors have revealed critical interactions that govern binding and selectivity. nih.gov A common feature for these aminergic GPCR ligands is the formation of an ionic bond between the protonated amine of the 2-aminotetralin core and a highly conserved aspartate residue in transmembrane helix 3 (D3.32). nih.govnih.gov

Docking studies of the 5-SAT analog, (2S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT), at a model of the α2A-adrenergic receptor (α2AAR) showed that its dimethylamine (B145610) moiety docks within 2.9 Å of the D3.32 residue, confirming the expected ionic interaction. nih.gov Furthermore, the fluorophenyl group of FPT was found to form π–π stacking interactions with a tyrosine residue (Y6.55) and a halogen–hydrogen bond with a serine residue (S5.42). nih.gov The orientation of this aromatic substituent can significantly influence receptor subtype selectivity. For example, at the 5-HT1A receptor, the 2'-fluorophenyl moiety of FPT docks near residues Y5.38 and S5.42, whereas at the 5-HT1B and 5-HT1D receptors, it orients differently to interact with a conserved threonine residue (T5.43), which may account for its higher affinity for the latter subtypes. nih.gov

Stereochemistry is another critical factor. Studies on 5-SATs have consistently shown that the (S)-stereochemistry at the C2 position confers significantly higher affinity (from 35- to 1000-fold) at 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to the (R)-configuration. nih.gov This highlights the importance of the precise three-dimensional arrangement of the ligand within the receptor's binding pocket.

Ligand AnalogReceptorKey Interacting ResiduesPredicted Interaction Type
FPTα2A-Adrenergic ReceptorD3.32Ionic Bond
FPTα2A-Adrenergic ReceptorY6.55π–π Stacking
FPTα2A-Adrenergic ReceptorS5.42Halogen–Hydrogen Bond
FPT5-HT1A ReceptorY5.38, S5.42Halogen Bonding
PFPT5-HT1A, 5-HT1B, 5-HT1DD3.32Ionic Bond

Molecular Dynamics Simulations to Elucidate Ligand Binding Mechanisms

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. mdpi.com MD simulations begin with an initial configuration, often from a docking study, and then calculate the forces on each atom to simulate their movement according to the laws of motion. mdpi.com

MD simulations have been employed to refine the docking poses of 2-aminotetralin analogs and to validate the stability of key interactions. For the FPT analog, 1 μs MD simulations were performed at models of the α2AAR and α2CAR. nih.gov These simulations confirmed that the interactions predicted by docking, such as the ionic bond with D3.32 and interactions with S5.42 and Y6.55, were stable throughout the simulation at the α2AAR. nih.gov At the α2CAR, however, the simulations revealed that a nonconserved residue sterically hinders the ligand from adopting the same orientation, providing a rationale for its different pharmacological activity (inverse agonism) at this subtype. nih.gov

Similarly, MD simulations were used to assess the stability of FPT and another analog, PFPT, at 5-HT1A, 5-HT1B, and 5-HT1D receptor models. nih.gov The simulations confirmed that the C2 amine moieties of these ligands maintained a close and stable ionic interaction with the conserved D3.32 residue, with distances ranging from 2.6 Å to 3.1 Å. nih.gov These simulations are crucial for confirming that the binding modes identified through docking are energetically favorable and stable in a more realistic, dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. pensoft.net By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. nih.gov A robust QSAR model requires rigorous statistical validation, typically assessed by parameters like the squared correlation coefficient (R²) for goodness-of-fit and the cross-validated R² (Q²) for predictive ability. mdpi.com

While specific QSAR studies focusing on (R)-6-Bromo-2-aminotetralin are not extensively documented, the methodology has been applied to structurally related compounds targeting similar receptors. For example, a 2D-QSAR study was conducted on a series of 2-(5-Bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogs to understand their binding affinity for dopamine (B1211576) D2 and D3 receptors. researchgate.net The study developed statistically significant equations that identified several physicochemical properties as being important for binding affinity. researchgate.net

Key descriptors often found to be important in QSAR models for receptor ligands include:

Lipophilicity (logP): Relates to the compound's ability to cross cell membranes.

Molecular Refractivity (MR): A measure of molecular volume and polarizability.

Electronic Parameters: Such as dipole moment and hydration energy, which influence electrostatic interactions.

Indicator Variables: Used to denote the presence or absence of specific structural features.

The resulting models from such studies can guide the design of new analogs with improved potency and selectivity by indicating which properties should be modified. researchgate.net

QSAR ParameterDescriptionTypical Use
R² (Squared Correlation Coefficient)Measures the goodness-of-fit of the model to the training data. mdpi.comModel Fitting
Q² (Cross-Validated R²)Measures the internal predictive ability of the model. mdpi.comInternal Validation
RMSE (Root Mean Squared Error)Indicates the accuracy of the model's predictions. mdpi.comModel Accuracy
Molecular DescriptorsPhysicochemical properties (e.g., logP, MR, volume) used as variables. researchgate.netPredictive Variables

Conformational Analysis of this compound and its Analogs

Conformational analysis involves the study of the different three-dimensional arrangements (conformations) that a molecule can adopt due to the rotation around its single bonds. The preferred conformation of a ligand is critical as it dictates the shape presented to the receptor, influencing binding affinity and efficacy. Quantum chemical methods, such as Density Functional Theory (DFT), are frequently used to explore a molecule's conformational space and determine the relative energies of different conformers. frontiersin.org

Studies on related small, flexible molecules like adrenergic neurotransmitters, which share a 1,2-aminoalcohol framework, demonstrate that intramolecular hydrogen bonds can strongly stabilize certain conformations. frontiersin.org For 2-aminotetralin derivatives, the interplay between the rigidity of the fused ring system and the flexibility of substituents determines the accessible conformational space. Computational methods allow for the optimization of ligand geometries and the calculation of their potential energy surfaces, providing insights that are crucial for designing molecules with a desired pre-organized conformation for optimal receptor binding. nih.gov

Virtual Screening and Computational Approaches for Lead Optimization

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. mdpi.com This approach reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. The process often involves a hierarchical approach, starting with rapid, less computationally expensive methods (like pharmacophore screening) and progressing to more accurate methods (like molecular docking) for the most promising candidates. mdpi.comnih.gov

A typical virtual screening workflow for identifying new 2-aminotetralin-like ligands might involve:

Database Preparation: A large database of commercially or virtually available compounds is prepared, ensuring correct protonation states and generating 3D conformers.

Pharmacophore-Based Screening: A pharmacophore model is built based on the known interactions of active ligands. This model, consisting of features like hydrogen bond donors/acceptors, aromatic rings, and charged groups, is used to rapidly filter the database. mdpi.com

Molecular Docking: The hits from the pharmacophore screen are then docked into the target receptor's binding site. Compounds are ranked based on their docking scores and predicted binding modes. nih.gov

ADME Filtering: The remaining candidates are often filtered based on predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties to eliminate compounds with poor drug-like characteristics. nih.gov

This strategy allows for the efficient identification of novel chemical scaffolds or the optimization of existing leads by exploring how modifications to the 2-aminotetralin core, such as the bromine substitution at the 6-position, might influence binding affinity and selectivity for a given target. nih.gov

Future Directions and Emerging Research Avenues for R 6 Bromo 2 Aminotetralin

Development of Novel Synthetic Routes with Enhanced Efficiency and Stereoselectivity

The biological activity of 2-aminotetralin derivatives is highly dependent on their stereochemistry, making the development of efficient and stereoselective synthetic methods a critical research avenue. Traditional methods often relied on the resolution of racemic mixtures, for instance, using chiral acids like D-mandelic acid, which is inherently inefficient as it discards half of the material. acs.org Modern synthetic chemistry is moving beyond these classical approaches toward more sophisticated and atom-economical strategies.

A significant area of advancement is the use of biocatalysis. Chemo-enzymatic routes employing enzymes like imine reductases (IREDs) have emerged as a powerful tool for the asymmetric synthesis of chiral amines. researchgate.netnih.gov These enzymatic methods can produce 2-aminotetralin precursors with high yields and excellent enantioselectivity, as demonstrated in the synthesis of Rotigotine, a dopamine (B1211576) agonist with the 2-aminotetralin core. researchgate.netnih.govmanchester.ac.uk

Transition metal-catalyzed asymmetric hydrogenation represents another key strategy. nih.gov This approach can directly convert prochiral precursors, such as enamides or imines, into the desired chiral amine with high enantiomeric excess. nih.gov Furthermore, stereoselective synthetic routes involving multi-step sequences are being refined. For example, a route developed for a 5-substituted-2-aminotetralin analog involves a sequence of O-demethylation, reductive amination, triflate formation, and a final Suzuki–Miyaura coupling to install peripheral moieties. nih.gov Future research will likely focus on optimizing these catalytic systems to improve turnover numbers, reduce catalyst loading, and broaden their substrate scope for various substituted 2-aminotetralin targets.

Synthetic StrategyKey FeaturesExample Application
Biocatalysis (IREDs) High enantioselectivity and yield; mild reaction conditions.Convergent total synthesis of Rotigotine. nih.gov
Asymmetric Hydrogenation Direct conversion of prochiral substrates to chiral amines.Highly efficient synthesis of chiral cyclic amines. nih.gov
Stereoselective Multi-step Synthesis Precise control over stereochemistry and functional group installation.Synthesis of (R)-2, a conformationally selective ligand. nih.gov
Classical Resolution Separation of racemic mixtures using chiral resolving agents.Commercial production of Sertraline using D-mandelic acid. acs.org

Advanced Scaffold Hopping and Design of Next-Generation Ligands with Improved Profiles

Scaffold hopping is a prominent strategy in medicinal chemistry to identify novel core structures (chemotypes) that retain the biological activity of a parent molecule but possess improved properties, such as enhanced selectivity, better pharmacokinetic profiles, or novel intellectual property. nih.govuniroma1.it This approach is particularly relevant for the 2-aminotetralin framework, which, while effective, may have limitations.

By replacing the tetralin core with a structurally distinct scaffold, researchers can explore new chemical space. This can involve minor modifications, such as introducing heteroatoms into the ring system, or more drastic changes, like replacing the bicyclic core with a completely different ring system that maintains the crucial pharmacophoric features. nih.gov A successful example of this strategy involved a scaffold hop from a tetrahydroisoquinoline core to an aminotetralin class of inhibitors targeting histone deacetylases (HDACs). acs.org

Computational methods are essential for modern scaffold hopping, allowing for the virtual screening of large compound libraries to find new scaffolds that match the pharmacophore model of the original ligand. uniroma1.it Future efforts will focus on designing next-generation ligands based on the (R)-6-Bromo-2-aminotetralin pharmacophore but with entirely new core structures. The goal is to develop compounds with superior "drug-like" properties, such as improved metabolic stability, oral bioavailability, and reduced off-target effects, thereby creating more effective and safer therapeutic candidates. nih.gov

Application in Polypharmacology and Multi-Target Ligand Discovery

The traditional "one-target, one-molecule" paradigm is often insufficient for treating complex, multifactorial diseases like neurodegenerative and psychiatric disorders. researchgate.net This has led to a growing interest in polypharmacology—the design of single chemical entities that can modulate multiple biological targets simultaneously. f1000research.com The 2-aminotetralin scaffold, with its inherent affinity for multiple CNS receptors, particularly dopamine and serotonin (B10506) subtypes, is an ideal starting point for developing such multi-target-directed ligands (MTDLs). nih.govnih.govwikipedia.org

For instance, in Alzheimer's disease, pathology involves cholinergic deficits, monoamine oxidase (MAO) activity, and amyloid-beta (Aβ) aggregation. Research on related tetralone derivatives has shown that a single compound can inhibit acetylcholinesterase (AChE), MAO-B, and Aβ aggregation. nih.gov This demonstrates the potential of the broader tetralin framework for multi-target engagement.

Future research on this compound derivatives will likely focus on rationally designing molecules that possess a tailored activity profile against a specific set of targets implicated in a disease. This could involve creating ligands that act as agonists at one receptor subtype (e.g., a dopamine receptor) while simultaneously acting as antagonists or inhibitors at another target (e.g., the serotonin transporter or a specific serotonin receptor). Such MTDLs could offer superior therapeutic efficacy and a more holistic treatment approach for complex CNS disorders like Parkinson's disease, depression, and Alzheimer's disease. f1000research.com

Integration of Artificial Intelligence and Machine Learning in Aminotetralin Ligand Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-optimize cycle. nih.govdrugtargetreview.com These computational tools are particularly valuable for designing ligands for G protein-coupled receptors (GPCRs), the family to which many dopamine and serotonin receptors belong. nih.govajol.info

ML models can be trained on large datasets of known ligands and their biological activities to predict the properties of novel, untested compounds. nih.gov This allows for rapid virtual screening of vast chemical libraries to identify promising hits with the aminotetralin scaffold. sebastianraschka.com Furthermore, generative AI models can design entirely new molecules (de novo design) that are optimized for specific properties, such as high binding affinity for a target receptor, selectivity over related receptors, and favorable pharmacokinetic characteristics. nih.gov

For aminotetralin research, AI can be used to:

Predict Binding Affinity: Develop quantitative structure-activity relationship (QSAR) models to predict the potency of new analogs at various dopamine and serotonin receptor subtypes. medium.com

Optimize Selectivity: Use ML to understand the subtle structural differences that determine a ligand's preference for one receptor over another, a key challenge for aminergic GPCRs. nih.govpreprints.org

De Novo Design: Generate novel scaffolds that maintain the key interactions of this compound but have improved drug-like properties. ajol.info

By integrating AI and ML, researchers can more efficiently navigate the vast chemical space to discover and refine next-generation aminotetralin-based ligands with precisely tailored pharmacological profiles. tandfonline.com

Exploration of New Biological Targets and Therapeutic Areas for Aminotetralin Scaffolds

While the 2-aminotetralin scaffold is best known for its interaction with dopaminergic and serotonergic systems, emerging research is revealing its potential to modulate a wider range of biological targets, opening up new therapeutic possibilities. wikipedia.orgacs.orgnih.gov

Recent studies have successfully repurposed the aminotetralin scaffold to target other receptor systems and enzyme families. Noteworthy examples include:

Adrenergic Receptors: Certain 5-substituted-2-aminotetralin (5-SAT) analogs have been identified as potent ligands for α2A- and α2C-adrenergic receptors. nih.gov Some of these compounds exhibit a unique pharmacological profile, acting as partial agonists at the α2A subtype while being inverse agonists at the α2C subtype, a profile that could be beneficial in various clinical contexts. acs.org

Histone Deacetylases (HDACs): Through a scaffold hopping approach, an aminotetralin-based compound was discovered to be a potent and selective dual inhibitor of HDAC6 and HDAC8, which are targets for neurodegenerative diseases and cancer. acs.org

Opioid Receptors: A library of 1-aminotetralin derivatives yielded a selective ligand for the mu-opioid receptor, highlighting the scaffold's versatility. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (R)-6-Bromo-2-aminotetralin with high enantiomeric purity?

  • Methodology : Enantioselective synthesis typically involves bromination of a tetralin precursor followed by chiral resolution. For example, asymmetric hydrogenation or enzymatic resolution can isolate the (R)-enantiomer. Catalytic bromination at the 6-position requires careful control of reaction conditions (e.g., temperature, solvent polarity) to avoid racemization. Purity is validated via chiral HPLC or SFC (supercritical fluid chromatography) with comparison to known standards .

Q. Which analytical techniques are critical for confirming the stereochemistry of this compound?

  • Methodology : X-ray crystallography is the gold standard for absolute stereochemical confirmation, as demonstrated in structurally similar brominated compounds (e.g., 6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]pyridin-2-amine) . Complementary methods include optical rotation measurements, circular dichroism (CD), and 1H^{1}\text{H}/13C^{13}\text{C} NMR with chiral shift reagents.

Q. How is the purity of this compound assessed in research settings?

  • Methodology : Purity is quantified via HPLC (>95% threshold, as per catalog specifications for similar brominated amines) using a C18 column and UV detection at 254 nm . Residual solvents and byproducts are identified via GC-MS, while elemental analysis (C, H, N, Br) confirms stoichiometric consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?

  • Methodology : Contradictions often arise from variability in enantiomeric purity or assay conditions. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies. For example, standardize cell-based assays (e.g., receptor binding assays) using validated reference materials and report statistical significance with explicit pp-values (e.g., p<0.05p < 0.05) to ensure reproducibility .

Q. What strategies optimize enantiomeric resolution during the synthesis of 6-Bromo-2-aminotetralin derivatives?

  • Methodology : Use kinetic resolution with chiral catalysts (e.g., BINAP-metal complexes) or immobilized enzymes (e.g., lipases). Monitor reaction progress via inline FTIR to detect intermediates. For example, PubChem data for 2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid highlights computational tools (e.g., density functional theory) to predict steric and electronic effects influencing resolution .

Q. How can computational methods predict the reactivity of this compound in complex reaction systems?

  • Methodology : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model bromine’s electrophilic behavior. For instance, PubChem’s InChI key and IUPAC data for brominated tetralins enable parameterization of force fields to simulate nucleophilic substitution or cross-coupling reactions . Validate predictions with kinetic studies (e.g., Arrhenius plots) under controlled conditions .

Data Reporting and Ethical Considerations

Q. What statistical practices ensure credible reporting of this compound research data?

  • Methodology : Follow guidelines from PHARMACEUTICAL RESEARCH INSTRUCTIONS FOR AUTHORS:

  • Report numerical data to ≤3 significant figures unless justified by instrument precision (e.g., HPLC detectors with ±0.1% accuracy).
  • Define all symbols (e.g., IC50IC_{50}, KdK_d) and avoid ambiguous terms like “significant” without statistical testing .
  • Disclose conflicts of interest, particularly if using proprietary catalysts or reagents .

Q. How can researchers balance open-data initiatives with privacy in studies involving this compound?

  • Methodology : Implement de-identification protocols for datasets containing proprietary synthesis routes. Use repositories like the European Open Science Cloud (EOSC) for non-sensitive data (e.g., crystallographic coordinates). Consult institutional ethics boards to align with GDPR or HIPAA standards when sharing pharmacological data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.